4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
Description
This compound belongs to the pyrazoline derivative family, characterized by a 4,5-dihydropyrazole core substituted with two 4-methoxyphenyl groups at positions 3 and 3. Pyrazoline derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The methoxy substituents likely influence electronic properties (e.g., electron-donating effects) and solubility, distinguishing it from analogs with halogens or other functional groups.
Properties
IUPAC Name |
4-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-27-16-7-3-14(4-8-16)18-13-19(15-5-9-17(28-2)10-6-15)23(22-18)20(24)11-12-21(25)26/h3-10,19H,11-13H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDYFXWEZZCDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387034 | |
| Record name | 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337482-89-0 | |
| Record name | 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dihydro-Pyrazole Ring: The initial step involves the condensation of 4-methoxy-benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the dihydro-pyrazole ring.
Introduction of the Butyric Acid Moiety: The dihydro-pyrazole intermediate is then reacted with succinic anhydride in the presence of a suitable catalyst to introduce the butyric acid moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest structural analogs differ in substituents on the phenyl rings. For example:
- 4-[3,5-Bis-(4-bromo-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid (CAS: 313967-96-3) replaces methoxy groups with bromine atoms . hydrogen bonding).
Crystallographic and Conformational Analysis
Structural studies of pyrazoline derivatives often employ tools like SHELX for refinement and ORTEP-3 for visualization . For instance:
- The bromo derivative’s crystal structure (if resolved) might exhibit stronger van der Waals interactions due to bromine’s polarizability, whereas the methoxy analog could form hydrogen bonds via methoxy oxygen or the carboxylic acid group.
- Validation metrics (e.g., R-factors, displacement parameters) from SHELXL refinements would highlight differences in packing efficiency or thermal motion between analogs.
Research Findings and Data Gaps
- Biological Activity: Limited comparative data exist. The bromo derivative is listed in pharmaceutical databases (e.g., CHEMBL1535658) , but the methoxy variant’s activity remains underexplored.
Biological Activity
4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid (CAS No. 337482-89-0) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C21H22N2O5 with a molecular weight of 382.41 g/mol. The predicted boiling point is approximately 584.4 °C, and its density is around 1.25 g/cm³. The compound exhibits an acid dissociation constant (pKa) of approximately 4.84, indicating its acidic nature .
The biological activity of this compound primarily revolves around its interaction with cellular mechanisms involved in tumor growth and proliferation. Studies have shown that derivatives of pyrazole compounds can inhibit tumor cell growth by targeting microtubule dynamics and signaling pathways.
Inhibition of Tumor Cell Growth
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound has shown weak activity against MCF-7 cells compared to other cancer types.
- K562 (Leukemia) : Exhibited high potency with a GI50 value of approximately 0.021 μM.
- A549 (Lung Cancer) : Demonstrated a GI50 value of about 0.69 μM, indicating effective growth inhibition .
Case Studies
Several studies have explored the biological efficacy of pyrazole derivatives:
- Tumor Cell Assays : A study synthesized various pyrazole derivatives and evaluated their effects on tumor cell lines. Among these, certain derivatives showed high inhibitory activity against K562 and A549 cells, suggesting that structural modifications enhance antitumor properties .
- Mechanism Exploration : Another investigation focused on the mechanism by which these compounds inhibit tubulin polymerization, a critical process for cancer cell division. The most active derivative in this study inhibited tubulin polymerization with an IC50 value of 7.30 μM .
Comparative Analysis
The following table summarizes the biological activity of selected pyrazole derivatives compared to this compound:
| Compound Name | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | Weak Activity | Unknown |
| - | K562 | 0.021 | Tubulin Inhibition |
| - | A549 | 0.69 | Tubulin Inhibition |
| Pyrazole Derivative 5b | K562 | 0.021 | Tubulin Inhibition |
| - | A549 | 0.69 | Tubulin Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
